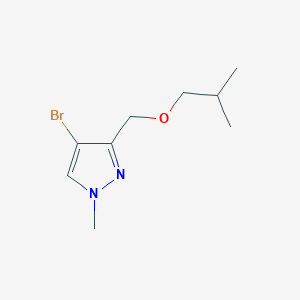
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes play a role in the inflammatory response and the production of prostaglandins and leukotrienes, respectively. Therefore, 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole may have potential anti-inflammatory effects.
Biochemical and Physiological Effects:
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been shown to have various biochemical and physiological effects. This compound has been shown to have inhibitory effects on certain enzymes, as previously mentioned. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential inhibitory effects on certain enzymes. This may make it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death.
One of the limitations of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on normal cells. Therefore, caution must be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs based on this compound. Additionally, this compound may be studied further for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of this compound may be studied further to gain a better understanding of its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol in the presence of a catalyst such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use in the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPCGAKHARYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2536305.png)
![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
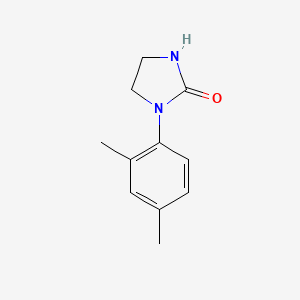

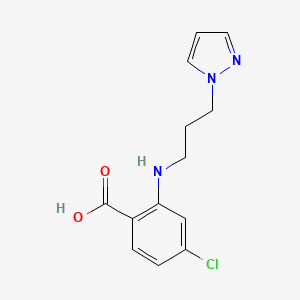
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)
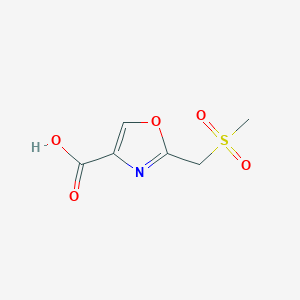
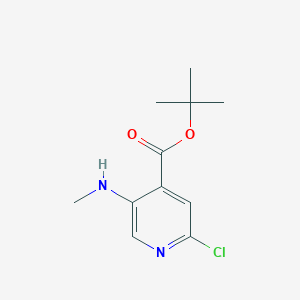

![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)

![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)
